4,9-Dihydroxy-alpha-lapachone

Descripción general

Descripción

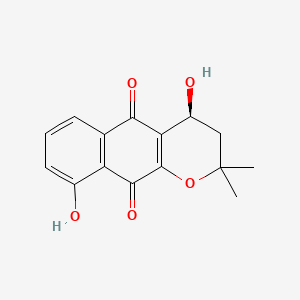

4,9-Dihydroxy-alpha-lapachone is a chemical compound with the molecular formula C15H14O5 . It contains a total of 36 bonds, including 22 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aromatic ketones, 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 1 aliphatic ether .

Synthesis Analysis

The synthesis of 4,9-Dihydroxy-alpha-lapachone involves complex chemical reactions . Unfortunately, the specific synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of 4,9-Dihydroxy-alpha-lapachone is characterized by a total of 36 bonds. These include 22 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aromatic ketones, 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 1 aliphatic ether .Physical And Chemical Properties Analysis

4,9-Dihydroxy-alpha-lapachone has a molecular weight of 274.269 Da . It contains 14 Hydrogen atoms, 15 Carbon atoms, and 5 Oxygen atoms . More specific physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación

Antiproliferative Activity

“4,9-Dihydroxy-alpha-lapachone” has been studied for its antiproliferative activity against a panel of human cancer cell lines . This includes in vitro models for neuroblastoma, melanoma, glioblastoma, and non-small cell lung cancer . The most potent derivatives were those incorporating β-naphthoquinone and α-naphthoquinono [2,3-b]furan skeletons .

Cytotoxic Activity

The compound has demonstrated potent cytotoxic activity . One of the most interesting analogs evaluated was the dione 9 with an indeno [1,2-b]pyran skeleton, which demonstrated potent cytotoxic activity .

Anticancer Drug Discovery

The investigation identified several new lead compounds that could be used as starting points for anticancer drug discovery . This is particularly relevant for the development of new drugs for the treatment of various types of cancer .

Treatment of Prostate Cancer

The compound has been tested against the PC-3 human tumor cell line, which is a model for prostate cancer . The results showed promising cytotoxic activity, indicating potential for the treatment of prostate cancer .

Treatment of Colon Carcinoma

The compound has also been tested against the HCT-116 human tumor cell line, which is a model for colon carcinoma . The results showed promising cytotoxic activity, indicating potential for the treatment of colon carcinoma .

Treatment of Glioblastoma

The compound has been tested against the SNB-19 human tumor cell line, which is a model for glioblastoma . The results showed promising cytotoxic activity, indicating potential for the treatment of glioblastoma .

Treatment of Leukemia

The compound has been tested against the HL-60 human tumor cell line, which is a model for leukemia . The results showed promising cytotoxic activity, indicating potential for the treatment of leukemia .

Treatment of Breast Cancer

The compound has been tested against the MCF-7 human tumor cell line, which is a model for breast cancer . The results showed promising cytotoxic activity, indicating potential for the treatment of breast cancer .

Mecanismo De Acción

Target of Action

It has been shown to exhibit potent inhibitory effects in various studies .

Mode of Action

It is known to interact with its targets, leading to changes that result in its inhibitory effects .

Biochemical Pathways

Its inhibitory effects suggest that it may interfere with several biochemical mechanisms .

Result of Action

The molecular and cellular effects of 4,9-Dihydroxy-alpha-lapachone’s action are primarily its inhibitory effects. It has been shown to exhibit potent inhibitory effects in various studies .

Propiedades

IUPAC Name |

(4S)-4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-15(2)6-9(17)11-12(18)7-4-3-5-8(16)10(7)13(19)14(11)20-15/h3-5,9,16-17H,6H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIQEUTUJPXAKQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,9-Dihydroxy-alpha-lapachone | |

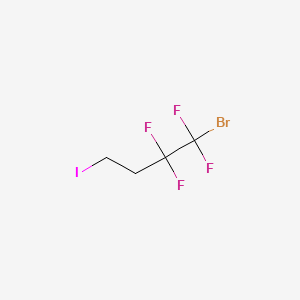

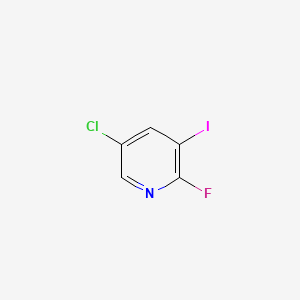

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of 4,9-Dihydroxy-alpha-lapachone as described in the research?

A1: The research found that 4,9-Dihydroxy-alpha-lapachone exhibits significant inhibitory activity against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells. [] This suggests potential antitumor-promoting properties.

Q2: Could you elaborate on the chemical structure of 4,9-Dihydroxy-alpha-lapachone and its identification in the study?

A2: While the study doesn't provide specific spectroscopic data for 4,9-Dihydroxy-alpha-lapachone, it mentions that the structure of this compound, along with others isolated from Catalpa ovata, was elucidated by spectral methods. [] This typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine the compound's structural features.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid](/img/structure/B591566.png)